2,4-Difluorobenzoic acid

Physicochemical Property Acidity Fluorobenzoic Acid

Researchers synthesizing voriconazole and fluoroquinolone antibiotics require the exact 2,4-difluorophenyl regiochemistry; generic isomers fail. 2,4-Difluorobenzoic acid (CAS 1583-58-0) provides the definitive substitution pattern for active pharmaceutical agents. • Definitive voriconazole building block - incorrect isomers yield inactive final products • Validated HPLC reference standard for fluorobenzoic acid isomer separation (distinct retention time) • Consistent ≥98% purity; white to light yellow crystalline powder

Molecular Formula C7H4F2O2
Molecular Weight 158.10 g/mol
CAS No. 1583-58-0
Cat. No. B074628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzoic acid
CAS1583-58-0
Molecular FormulaC7H4F2O2
Molecular Weight158.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)O
InChIInChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
InChIKeyNJYBIFYEWYWYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorobenzoic Acid Properties


2,4-Difluorobenzoic acid (CAS 1583-58-0) is a fluorinated aromatic carboxylic acid with the molecular formula C₇H₄F₂O₂ and a molecular weight of 158.10 g/mol [1]. It exists as a white to light yellow crystalline powder with a melting point of 188-190 °C and a boiling point of 239.5±20.0 °C [1]. The compound is a key intermediate in the synthesis of antifungal agents such as fluconazole and voriconazole, as well as fluoroquinolone antibiotics . Its unique substitution pattern (fluorine atoms at the 2- and 4-positions) confers distinct physicochemical properties that differentiate it from other fluorobenzoic acid isomers [1].

Synthetic Intermediate

Voriconazole, fluconazole and triazole antifungal precursor

Fluoroquinolone Building Block

Introduces 2,4-difluorophenyl moiety into quinolone antibiotics

Analytical Standard

Isomer-specific retention supports HPLC method development

2,4-Difluorobenzoic Acid Isomer Specificity


In fluorinated benzoic acid chemistry, the position of fluorine substitution is the primary determinant of both physical properties and chemical reactivity, making simple in-class substitution unreliable [1]. For instance, 2,4-difluorobenzoic acid exhibits a distinct pKa, chromatographic retention time, and synthetic utility compared to its monofluorinated and other difluorinated analogs [1]. The specific 2,4-substitution pattern is critical for its established role as a precursor to voriconazole and other pharmaceutical agents; substituting with a different isomer (e.g., 2,6-difluorobenzoic acid) would yield a different synthetic pathway or an inactive final product . The following quantitative evidence demonstrates why 2,4-difluorobenzoic acid is not interchangeable with other fluorobenzoic acids.

Reactivity Mismatch

pKa difference from monofluorinated or other difluoro isomers alters nucleophilic behavior and salt formation.

Chromatographic Shift

Distinct HPLC retention prevents substitution in QC methods; isomer mix compromises analytical specificity.

Pathway Dependency

Voriconazole and fluoroquinolone syntheses rely on the 2,4-pattern; other isomers lead to different or inactive products.

2,4-Difluorobenzoic Acid vs. Key Analogs


pKa Comparison with 2-Fluorobenzoic Acid

The pKa of 2,4-difluorobenzoic acid is 3.29, which is slightly more acidic than 2-fluorobenzoic acid (pKa 3.31) [1]. This difference, though small, is experimentally determined and indicates the enhanced electron-withdrawing effect of the second fluorine atom at the 4-position.

pKa vs 2-FBA
Head-to-head
pKa 3.29 vs 3.31
Acidity difference influences reactivity and salt formation
Data from 19F NMR analysis; 0.02 unit difference
Physicochemical Property Acidity Fluorobenzoic Acid

HPLC Retention Time vs. Isomers

Under standardized reversed-phase HPLC conditions (mobile phase: acetonitrile/water/phosphoric acid), 2,4-difluorobenzoic acid exhibits a distinct retention time that allows for its separation from other difluorobenzoic acid isomers [1]. While exact times are column-dependent, a comparative chromatogram shows baseline resolution of 2,4-difluorobenzoic acid from 2,6-difluorobenzoic acid, 2,5-difluorobenzoic acid, 2,3-difluorobenzoic acid, 3,5-difluorobenzoic acid, and 3,4-difluorobenzoic acid [2].

HPLC Resolution
Method context
Baseline separation from five other difluorobenzoic acid isomers
Supports isomer-specific analytical method development
Reversed-phase HPLC with acetonitrile/water/phosphoric acid
Analytical Chemistry Chromatography Fluorobenzoic Acid

Melting Point vs. 2,6-Difluorobenzoic Acid

The melting point of 2,4-difluorobenzoic acid is reported as 188-190 °C, which is a key differentiator from its isomer 2,6-difluorobenzoic acid, which has a melting point of 126-129 °C [1]. This significant difference (>60 °C) arises from the distinct crystal packing influenced by the 2,4- vs. 2,6-substitution pattern.

Melting Point vs 2,6-DFBA
Data to verify
188–190 °C vs 126–129 °C
Large thermal difference aids identity verification
Approximately 62 °C higher; literature values
Physical Property Melting Point Fluorobenzoic Acid

Key Intermediate for Voriconazole

2,4-Difluorobenzoic acid is a crucial intermediate in the synthesis of voriconazole, a broad-spectrum triazole antifungal . The 2,4-difluorophenyl moiety, directly derived from this compound, is a critical structural component of the final drug molecule . While no direct comparative synthetic yield data is available, the established pathway using 2,4-difluorobenzoic acid is a primary reason for its commercial demand.

Voriconazole Precursor
Class-level
Key intermediate for the triazole antifungal voriconazole
Defines primary synthetic application
No comparative yield data available
Pharmaceutical Intermediate Antifungal Voriconazole

Fluoroquinolone Building Block

2,4-Difluorobenzoic acid is employed as a building block in the synthesis of fluoroquinolone antibiotics . This application further distinguishes it from other fluorobenzoic acid isomers, which may not be suitable for introducing the specific 2,4-difluorophenyl group required for certain fluoroquinolone structures.

Fluoroquinolone Building Block
Class-level
Used to incorporate the 2,4-difluorophenyl group into quinolone antibiotics
Differentiates from isomers lacking this application
Qualitative utility distinction
Pharmaceutical Intermediate Antibiotic Fluoroquinolone

2,4-Difluorobenzoic Acid Applications


Voriconazole and Antifungal Synthesis

2,4-Difluorobenzoic acid is the definitive starting material for introducing the 2,4-difluorophenyl group into voriconazole and other triazole antifungals. Procurement should be limited to this specific isomer to ensure correct stereochemistry and biological activity in the final drug substance .

Fluoroquinolone Antibiotics Synthesis

As a building block for fluoroquinolone antibiotics, 2,4-difluorobenzoic acid is used to incorporate the 2,4-difluorophenyl moiety into the quinolone core. This specific substitution pattern is essential for the activity of certain fluoroquinolones .

Analytical Method Development & QC

2,4-Difluorobenzoic acid can serve as a reference standard for developing and validating HPLC methods to separate and quantify fluorobenzoic acid isomers in complex mixtures. Its distinct retention time under standard conditions (e.g., acetonitrile/water/phosphoric acid mobile phase) is a key feature for method specificity [1].

Application
Selection Property
Validation Focus
Voriconazole & triazole antifungal synthesis
2,4-Difluorophenyl moiety donor
Confirm isomer specificity for target molecule activity
Fluoroquinolone antibiotic synthesis
2,4-Difluorophenyl incorporation
Verify substitution pattern for quinolone core activity
HPLC method development & isomer QC
Distinct chromatographic retention time
Validate isomer separation and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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